An In-depth Technical Guide to the Synthesis and Characterization of 2'-Oxoifosfamide (4-Ketoifosfamide)
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Oxoifosfamide (4-Ketoifosfamide)
This document provides a comprehensive technical overview for the chemical synthesis, purification, and analytical characterization of 2'-Oxoifosfamide, also known as 4-Ketoifosfamide. As a key, yet inactive, metabolite of the widely used chemotherapeutic agent Ifosfamide, the availability of pure 2'-Oxoifosfamide as a reference standard is critical for researchers in pharmacology, drug metabolism, and toxicology to accurately quantify metabolic pathways and investigate drug-related toxicities.
Introduction: The Metabolic Fate of Ifosfamide
Ifosfamide (IFO) is an oxazaphosphorine alkylating agent that requires metabolic activation to exert its cytotoxic effects against a range of cancers[1]. It is a prodrug, meaning it is administered in an inactive form and converted to its active state within the body. The primary activation step, occurring in the liver, is catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to produce 4-hydroxyifosfamide (4-OH-IFO)[2][3].
4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide[4]. This equilibrium is pivotal; aldoifosfamide can spontaneously decompose to yield the ultimate cytotoxic agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein[3][5]. Alternatively, 4-OH-IFO can be detoxified through oxidation by alcohol dehydrogenase to form the stable, inactive metabolite 4-ketoifosfamide (2'-Oxoifosfamide)[3]. The synthesis and isolation of 4-ketoifosfamide are therefore essential for creating analytical standards to study this crucial detoxification pathway, which directly impacts the therapeutic efficacy and toxicity profile of Ifosfamide treatment[6][7].
Detailed Synthesis Protocol
This protocol is a representative method based on established principles of organic oxidation. Researchers should optimize conditions based on their specific starting materials and equipment.
Materials:
-
4-Hydroxyifosfamide precursor
-
Pyridinium chlorochromate (PCC) or Oxalyl chloride/DMSO (for Swern oxidation)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (for Swern oxidation)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4-hydroxyifosfamide precursor (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant:
-
For PCC Oxidation: Add PCC (approx. 1.5 eq) to the solution in one portion. Stir the resulting mixture at room temperature.
-
For Swern Oxidation: Cool the DCM solution to -78 °C (dry ice/acetone bath). Slowly add a solution of oxalyl chloride (1.2 eq) in DCM, followed by anhydrous DMSO (2.5 eq). After stirring for 30 minutes, add the 4-hydroxyifosfamide solution. Stir for another hour, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts (for PCC) or quench with water (for Swern). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2'-Oxoifosfamide as a solid.
Purification and Isolation
Achieving high purity is paramount for an analytical standard. The primary method for purifying 2'-Oxoifosfamide is preparative High-Performance Liquid Chromatography (HPLC), which offers superior resolution compared to standard column chromatography.
Preparative HPLC Protocol
System & Column:
-
A preparative HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
Method Parameters:
-
Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: Dependent on column diameter, typically 15-20 mL/min.
-
Detection: UV absorbance at a low wavelength, such as 195-210 nm, where the molecule absorbs.[8][9]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude sample onto the column.
-
Run the gradient method and collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the purified 2'-Oxoifosfamide.
Analytical Characterization
Once synthesized and purified, the identity and purity of 2'-Oxoifosfamide must be unequivocally confirmed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC is the standard approach.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For 2'-Oxoifosfamide, ¹H, ¹³C, and ³¹P NMR are all highly informative. The key diagnostic feature is the absence of the C4 proton signal (which would be present in 4-hydroxyifosfamide) and the appearance of a ketone carbon signal around 200-210 ppm in the ¹³C spectrum. ³¹P NMR is particularly useful for oxazaphosphorines, giving a clean, single peak in a characteristic region.[11]
| Nucleus | Expected Chemical Shifts (δ, ppm) | Key Features for Confirmation |
| ¹H NMR | 3.0 - 4.5 ppm (CH₂ groups adjacent to N and P) | Complex multiplets corresponding to the protons on the ring and chloroethyl side chains. Absence of a signal for a proton on C4. |
| ¹³C NMR | ~40-50 ppm (-CH₂Cl), ~50-60 ppm (ring carbons) | Presence of a carbonyl (C=O) signal in the downfield region (~200 ppm). Signals for all 7 carbon atoms should be present. |
| ³¹P NMR | ~10-15 ppm | A single sharp peak, confirming the integrity of the phosphorus center. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition. Tandem MS (MS/MS) provides fragmentation data that serves as a structural fingerprint.[12]
| Parameter | Expected Value / Observation |
| Molecular Formula | C₇H₁₁Cl₂N₂O₃P |
| Exact Mass | 275.9833 |
| [M+H]⁺ (m/z) | 276.9911 |
| Key MS/MS Fragments | Loss of chloroethyl groups, cleavage of the P-N bond, and other characteristic fragmentations of the oxazaphosphorine ring as detailed in fragmentation studies.[12] |
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically employed.
Analytical HPLC Protocol:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) [8] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water [9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 195 nm [9] |
| Injection Volume | 10 µL |
| Expected Result | A single major peak with >98% purity by area percentage. |
Conclusion
The synthesis and characterization of 2'-Oxoifosfamide (4-ketoifosfamide) is a critical task for supporting advanced research in cancer therapy. By mimicking the biological detoxification pathway, this important metabolite can be reliably produced in the laboratory. Rigorous purification by preparative HPLC and comprehensive characterization using NMR, MS, and analytical HPLC ensure the generation of a high-purity reference standard. Such a standard is indispensable for drug metabolism studies, pharmacokinetic modeling, and the development of strategies to optimize the therapeutic window of Ifosfamide.
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